molecular formula C6H15O5PS2 B3061014 Demeton-O-methyl sulfone CAS No. 25476-48-6

Demeton-O-methyl sulfone

Cat. No. B3061014
CAS RN: 25476-48-6
M. Wt: 262.3 g/mol
InChI Key: UQNYAMFNNOTGCQ-UHFFFAOYSA-N
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Description

Demeton-O-methyl sulfone is an organophosphate insecticide . It is highly toxic if consumed and acts as an acetylcholinesterase inhibitor and a neurotoxin . Very little data is available regarding its environmental fate or its ecotoxicology .


Molecular Structure Analysis

The molecular formula of Demeton-O-methyl sulfone is C6H15O5PS2 . The molecular weight is 262.284 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

Demeton-O-methyl sulfone is an oily liquid . The exact physical and chemical properties such as boiling point, density, and solubility in water are not specified in the available resources for the specific compound Demeton-O-methyl sulfone.

Scientific Research Applications

Metabolism in Cell Cultures

  • Metabolism in Sugar-Beet Cell Cultures: The insecticide demeton S-methyl sufoxide is oxidized by sugar-beet cell cultures to demeton S-methyl sulfone. This transformation involves cleavage of the thioester bond and further conversion to S-methylated compounds or S-glucosides. Other metabolites, including ethyl vinyl sulfoxide and [1-(ethylsulfinyl)-2-(methylthio)] -ethane, are also formed (Preiss et al., 1986).

Analytical Techniques

  • Rapid Determination in Human Samples: A method using liquid chromatography-tandem mass spectrometry has been developed for the simultaneous determination of disulfoton and its metabolites, including demeton-S-sulfone, in human whole blood and urine. This technique is instrumental in forensic cases for detecting these substances in human samples (Usui et al., 2012).
  • HPLC Method for Detection in Plasma: A high-performance liquid chromatography (HPLC) method has been developed for detecting demeton-S-methyl-sulfoxide in human plasma. This method provides a reliable way to measure plasma concentrations of demeton-S-methyl-sulfoxide, demonstrating its potential in clinical and toxicological studies (Gellhaus et al., 1989).

Environmental Impact and Biodegradation

  • Impact on Honeybee Mortality: Research has shown that spray formulations of demeton-methyl and granular formulations of disulfoton applied to flowering field beans have differential effects on honeybees. While sprays were harmful to foraging bees, granular applications were not, highlighting the importance of application methods in agricultural practices (Free et al., 1967).
  • Isolation of Degrading Bacteria: Bacteria such as Bacillus sp. and Pantoea agglomerans have been isolated from soils and demonstrated a capacity to degrade organophosphorus pesticides, including demeton-S-methylsulfon. These findings suggest a potential biological approach for remediating soils contaminated with such pesticides (Luis Fernando et al., 2015).

Mechanism of Action

Demeton-O-methyl sulfone is an acetylcholinesterase inhibitor and a neurotoxin . This means it interferes with the breakdown of acetylcholine, a neurotransmitter, leading to an excess of acetylcholine. This can cause a continuous stimulation of muscles and glands, which can be toxic.

Safety and Hazards

Demeton-O-methyl sulfone is highly toxic if consumed . It is an acetylcholinesterase inhibitor and a neurotoxin . It can be absorbed into the body by inhalation, through the skin, and by ingestion . It may cause effects on the central nervous system .

properties

IUPAC Name

2-ethylsulfonylethoxy-dimethoxy-sulfanylidene-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O5PS2/c1-4-14(7,8)6-5-11-12(13,9-2)10-3/h4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNYAMFNNOTGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCOP(=S)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O5PS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10865223
Record name Demeton-O-methyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Demeton-O-methyl sulfone

CAS RN

25476-48-6
Record name Demeton O-methyl sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025476486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Demeton-O-methyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEMETON-O-METHYL SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C770NNA46K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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